molecular formula C19H13ClN4O4 B14511707 N-(4-Chlorophenyl)-3-[2-(4-nitrophenyl)hydrazinylidene]-4-oxocyclohexa-1,5-diene-1-carboxamide CAS No. 62639-39-8

N-(4-Chlorophenyl)-3-[2-(4-nitrophenyl)hydrazinylidene]-4-oxocyclohexa-1,5-diene-1-carboxamide

Cat. No.: B14511707
CAS No.: 62639-39-8
M. Wt: 396.8 g/mol
InChI Key: XESWCBZNOKEVTF-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-3-[2-(4-nitrophenyl)hydrazinylidene]-4-oxocyclohexa-1,5-diene-1-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a chlorophenyl group, a nitrophenyl group, and a hydrazinylidene moiety. Its molecular formula is C19H12ClN3O4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-3-[2-(4-nitrophenyl)hydrazinylidene]-4-oxocyclohexa-1,5-diene-1-carboxamide typically involves multiple steps. One common method includes the reaction of 4-chlorophenyl isocyanate with 4-nitrophenylhydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)-3-[2-(4-nitrophenyl)hydrazinylidene]-4-oxocyclohexa-1,5-diene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(4-Chlorophenyl)-3-[2-(4-nitrophenyl)hydrazinylidene]-4-oxocyclohexa-1,5-diene-1-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-3-[2-(4-nitrophenyl)hydrazinylidene]-4-oxocyclohexa-1,5-diene-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The nitrophenyl group may participate in redox reactions, while the hydrazinylidene moiety can form hydrogen bonds with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorophenyl N-(4-Methyl-2-Nitrophenyl)Carbamate
  • 4-Chlorophenyl N-(2-Methyl-5-Nitrophenyl)Carbamate
  • 4-Chloro-2-Nitrophenyl Disulfide

Uniqueness

N-(4-Chlorophenyl)-3-[2-(4-nitrophenyl)hydrazinylidene]-4-oxocyclohexa-1,5-diene-1-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural complexity allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

CAS No.

62639-39-8

Molecular Formula

C19H13ClN4O4

Molecular Weight

396.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-4-hydroxy-3-[(4-nitrophenyl)diazenyl]benzamide

InChI

InChI=1S/C19H13ClN4O4/c20-13-2-4-14(5-3-13)21-19(26)12-1-10-18(25)17(11-12)23-22-15-6-8-16(9-7-15)24(27)28/h1-11,25H,(H,21,26)

InChI Key

XESWCBZNOKEVTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC(=C(C=C2)O)N=NC3=CC=C(C=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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